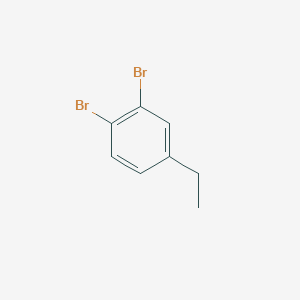

1,2-Dibromo-4-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dibromo-4-ethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and an ethyl group is substituted at the 4 position. This compound is a colorless liquid and is used in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-ethylbenzene can be synthesized through the bromination of 4-ethylbenzene. The process involves the electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-4-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Reduction Reactions: The compound can be reduced to 4-ethylbenzene by using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in aqueous or acidic medium.

Major Products Formed

Substitution: Formation of 4-ethylphenol, 4-ethylbenzylamine, etc.

Reduction: Formation of 4-ethylbenzene.

Oxidation: Formation of 4-ethylbenzoic acid.

Applications De Recherche Scientifique

1,2-Dibromo-4-ethylbenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Material Science: In the preparation of polymers and advanced materials.

Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.

Environmental Studies: To study the behavior and degradation of brominated organic compounds in the environment

Mécanisme D'action

The mechanism of action of 1,2-dibromo-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, reduction, or oxidation reactions by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromo-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

1,2-Dibromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethyl group.

1,2-Dibromo-4-nitrobenzene: Similar structure but with a nitro group instead of an ethyl group.

Uniqueness

1,2-Dibromo-4-ethylbenzene is unique due to the presence of the ethyl group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethyl group can undergo oxidation to form carboxylic acids, which is not possible with methyl or chlorine substituents. Additionally, the steric and electronic effects of the ethyl group influence the compound’s behavior in substitution and reduction reactions .

Activité Biologique

1,2-Dibromo-4-ethylbenzene (DBEB) is a brominated aromatic compound with significant industrial applications, particularly in the synthesis of various organic compounds. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological properties of DBEB, including toxicity, metabolic pathways, and effects on various organisms.

- Chemical Formula : C8H8Br2

- Molecular Weight : 151.96 g/mol

- CAS Number : 134940-69-5

- Structure : The compound consists of a benzene ring substituted with two bromine atoms and an ethyl group, influencing its reactivity and biological interactions.

Toxicological Profile

This compound exhibits various toxicological effects, which can be categorized as follows:

| Toxicity Aspect | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in aquatic organisms. |

| Chronic Toxicity | Potential for bioaccumulation in fish and other aquatic life. |

| Genotoxicity | Evidence of mutagenic effects in bacterial assays. |

| Reproductive Toxicity | Limited studies; potential endocrine disruptor effects noted. |

1. Aquatic Toxicity

DBEB has been shown to exhibit significant toxicity towards aquatic organisms. Studies indicate that exposure to DBEB can lead to mortality in fish species such as Danio rerio (zebrafish) at concentrations as low as 10 µg/L. The compound disrupts endocrine functions, leading to altered reproductive behaviors and physiological changes.

2. Mammalian Cell Studies

In vitro studies using mammalian cell lines have demonstrated that DBEB can induce cytotoxic effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in human liver cells (HepG2). The mechanism appears to involve oxidative stress pathways leading to DNA damage.

3. Metabolic Pathways

The metabolism of DBEB involves cytochrome P450 enzymes, particularly CYP1A2, which is known to convert brominated compounds into reactive metabolites. This metabolic activation may enhance the compound's genotoxic potential, as reactive intermediates can interact with cellular macromolecules.

Case Study 1: Environmental Impact Assessment

A study conducted in a contaminated site revealed that DBEB levels were significantly correlated with adverse effects on local fish populations. The assessment involved monitoring biochemical markers of stress and reproductive success over several seasons.

Case Study 2: Occupational Exposure

Research on workers exposed to DBEB during manufacturing processes indicated increased incidences of respiratory issues and skin irritations. Biomarkers for exposure were identified, including elevated levels of brominated compounds in urine samples.

Propriétés

IUPAC Name |

1,2-dibromo-4-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRRCFOQFYBRLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595777 |

Source

|

| Record name | 1,2-Dibromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134940-69-5 |

Source

|

| Record name | 1,2-Dibromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.